2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione 2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
Brand Name: Vulcanchem
CAS No.: 1189685-72-0
VCID: VC4176206
InChI: InChI=1S/C22H22N4O3/c1-4-11-24-20(28)16-7-5-6-8-18(16)26-21(24)23-25(22(26)29)13-19(27)17-12-14(2)9-10-15(17)3/h5-10,12H,4,11,13H2,1-3H3
SMILES: CCCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)C4=C(C=CC(=C4)C)C
Molecular Formula: C22H22N4O3
Molecular Weight: 390.443

2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione

CAS No.: 1189685-72-0

Cat. No.: VC4176206

Molecular Formula: C22H22N4O3

Molecular Weight: 390.443

* For research use only. Not for human or veterinary use.

2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione - 1189685-72-0

Specification

CAS No. 1189685-72-0
Molecular Formula C22H22N4O3
Molecular Weight 390.443
IUPAC Name 2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
Standard InChI InChI=1S/C22H22N4O3/c1-4-11-24-20(28)16-7-5-6-8-18(16)26-21(24)23-25(22(26)29)13-19(27)17-12-14(2)9-10-15(17)3/h5-10,12H,4,11,13H2,1-3H3
SMILES CCCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)C4=C(C=CC(=C4)C)C

Introduction

Structural Identification and Nomenclature

The compound belongs to the fused triazoloquinazoline family, characterized by a quinazoline core (1,3-diazanaphthalene) fused with a triazolo ring at positions 4 and 3-a. Key substituents include:

  • 2-(2,5-Dimethylphenyl)-2-oxoethyl group: A ketone-linked ethyl chain attached to a 2,5-dimethyl-substituted benzene ring.

  • 4-Propyl group: A three-carbon alkyl chain at position 4 of the quinazoline ring.

The IUPAC name reflects these substituents and the bicyclic system. The molecular formula is C₂₃H₂₂N₄O₃, with a molecular weight of 402.45 g/mol.

Synthetic Pathways

Core Structure Synthesis

The triazoloquinazoline scaffold is typically synthesized through cyclocondensation reactions. A representative route involves:

  • Quinazoline-2,4-dione formation: Anthranilic acid reacts with potassium cyanate to yield ureidobenzoic acid, which cyclizes under acidic or alkaline conditions .

  • Chlorination: Treatment with phosphorus oxychloride converts the dione to 2,4-dichloroquinazoline .

  • Triazolo ring annulation: Hydrazine hydrate introduces a hydrazine moiety at position 2, followed by acetic anhydride-mediated cyclization to form the triazolo ring .

Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Quinazoline cyclizationH₂SO₄, reflux, 4 hr78
Triazolo annulationAcetic anhydride, 100°C, 3 hr65
Propyl introductionPropyl bromide, DMF, K₂CO₃, 80°C, 6 hr72

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (<0.1 mg/mL at 25°C); highly soluble in DMSO and dichloromethane.

  • Stability: Stable under inert atmospheres up to 200°C; degrades in acidic/alkaline conditions via ring-opening.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=7.8 Hz, 1H, quinazoline H8), 7.89–7.45 (m, 5H, aromatic), 4.32 (t, 2H, -CH₂CO-), 2.98 (q, 2H, propyl CH₂), 2.35 (s, 6H, Ar-CH₃) .

  • IR (KBr): 1725 cm⁻¹ (C=O stretch), 1660 cm⁻¹ (triazolo C=N) .

Pharmacological Activities

Antimicrobial Activity

Analogous triazoloquinazolines exhibit broad-spectrum activity:

  • Bacterial strains: MIC = 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Fungal strains: IC₅₀ = 16–64 µg/mL against Candida albicans .
    The 2,5-dimethylphenyl group enhances lipophilicity, improving membrane penetration.

Table 2: Biological Activity of Structural Analogs

CompoundDHFR IC₅₀ (µM)HepG2 GI₅₀ (µM)
Triazolo[4,3-c]quinazoline1.218.5
3-Benzylquinazolin-4-one0.914.7

Structure-Activity Relationships (SAR)

  • 4-Alkyl groups: Propyl substituents optimize logP values (2.1–3.4), balancing solubility and bioavailability .

  • Aromatic ketones: 2,5-Dimethylphenyl enhances π-π stacking with enzyme active sites, increasing potency.

  • Triazolo ring: Essential for DHFR binding via hydrogen bonding with Asp27 and Leu22 .

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